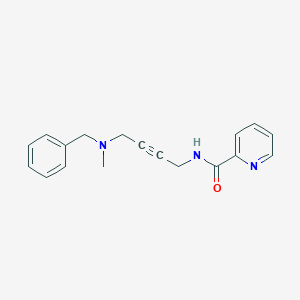

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)picolinamide

Description

N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)picolinamide is a picolinamide derivative characterized by a propargylamine linker substituted with a benzyl(methyl)amino group. This structure combines a picolinamide moiety (a pyridine-2-carboxamide) with a tertiary amine-functionalized alkyne chain, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-21(15-16-9-3-2-4-10-16)14-8-7-13-20-18(22)17-11-5-6-12-19-17/h2-6,9-12H,13-15H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWGOJFTGWRKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)C1=CC=CC=N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)picolinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the but-2-yn-1-yl intermediate, which is then reacted with benzyl(methyl)amine to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in anhydrous tetrahydrofuran.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the reduced amine or alkane derivatives.

Substitution: Formation of substituted amines or alkylated products.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)picolinamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related picolinamides and aminoalkynyl derivatives, focusing on synthesis efficiency, substituent effects, and physicochemical properties.

Structural Analogues from Literature

Aryl-Substituted Picolinamides (): Compounds such as N-(4-fluorophenyl)picolinamide (17) and N-(4-cyanophenyl)picolinamide (20) feature aromatic substituents directly attached to the picolinamide nitrogen. These derivatives exhibit moderate-to-high synthesis yields (48–80%) and melting points ranging from 104°C to 190°C . Key Difference: The target compound replaces the aryl group with a flexible aminoalkynyl chain, which may enhance solubility in nonpolar environments or alter binding interactions in biological systems.

Aminoalkynyl Derivatives (): The synthesis of N-(4-((4,5-dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (10-C10), a cholinesterase inhibitor, involves a propargylamine linker but incorporates a quaternary ammonium group and a tetrahydroacridine moiety. Key Difference: The target compound lacks charged or polycyclic groups, which may simplify synthesis but reduce affinity for targets like cholinesterases.

Functional Implications

- Synthetic Accessibility: Aryl picolinamides (e.g., 17–20) are synthesized via straightforward amidation, whereas aminoalkynyl derivatives require multi-step reactions, often resulting in lower yields .

Data Tables

Table 1: Comparison of Aryl-Substituted Picolinamides ()

| Compound | Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| N-(4-Fluorophenyl)picolinamide (17) | 4-Fluorophenyl | 48 | 104–105 |

| N-(4-Acetylphenyl)picolinamide (18) | 4-Acetylphenyl | 79 | 172–173 |

| Methyl 4-(picolinamido)benzoate (19) | 4-Methoxycarbonylphenyl | 71 | 189–190 |

| N-(4-Cyanophenyl)picolinamide (20) | 4-Cyanophenyl | 80 | 164–166 |

Table 2: Aminoalkynyl Derivatives ()

| Compound | Key Features | Yield (%) |

|---|---|---|

| 10-C10 | Quaternary ammonium, tetrahydroacridine | 10 |

Research Findings and Implications

Synthetic Challenges: The low yield of aminoalkynyl derivatives like 10-C10 suggests that introducing tertiary amines or quaternary ammonium groups on alkyne chains may require optimization of reaction conditions (e.g., temperature, catalysts) .

Substituent-Driven Properties : Aryl picolinamides with electron-withdrawing groups (e.g., 20 ) exhibit higher melting points, likely due to stronger intermolecular interactions, whereas the target compound’s alkyne linker may reduce crystallinity .

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)picolinamide is a synthetic organic compound that has garnered interest in various fields of biological and medicinal research. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- A picolinamide backbone

- A but-2-yn-1-yl chain

- A benzyl(methyl)amino substituent

This structural configuration allows the compound to interact with various biological targets, potentially influencing multiple biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This interaction may lead to the modulation of enzyme activities or alterations in signal transduction pathways. The compound has been noted for its potential to act as a biochemical probe, aiding in the study of enzyme interactions and protein functions .

1. Anticancer Properties

Research has indicated that compounds structurally similar to this compound exhibit anticancer activities. For instance, compounds designed as inhibitors of microRNA-21 have shown promise in enhancing apoptosis and inhibiting cell proliferation in cancer cell lines such as HeLa and U-87 MG .

2. Anti-inflammatory Effects

The compound is being explored for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

3. Antiviral Activity

Similar compounds have demonstrated antiviral effects against various viruses, suggesting that this compound may also possess such properties. These effects are likely mediated through the inhibition of viral replication or interference with viral entry into host cells .

Case Studies and Experimental Data

Future Directions

The ongoing research into this compound's biological activity suggests several avenues for future investigation:

- Clinical Trials : Further studies are needed to evaluate its safety and efficacy in human subjects.

- Structural Modifications : Exploring analogs with modified structures may enhance its biological activity or selectivity.

- Mechanistic Studies : Detailed investigations into the specific molecular pathways affected by this compound will provide insights into its therapeutic potential.

Q & A

Q. How do structural modifications impact cholinesterase inhibition?

- SAR Analysis : Introduction of benzyl(methyl)amino groups enhances lipophilicity (logP > 3), improving blood-brain barrier penetration. In vitro assays (Ellman’s method) show IC₅₀ values < 100 nM for acetylcholinesterase .

- Toxicity Screening : HepG2 cell viability assays (MTT protocol) confirm selectivity over cytotoxicity (CC₅₀ > 50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.